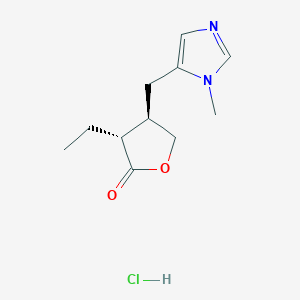
Isopilocarpinsalzsäure
Übersicht
Beschreibung
Isopilocarpine hydrochloride is a diastereomer of pilocarpine, an imidazole alkaloid derived from the leaves of various South American Pilocarpus species, such as Pilocarpus jaborandi, Pilocarpus macrophyllus, and Pilocarpus pennatifolium . This compound is often found alongside pilocarpine in nature and can also be a degradation product of pilocarpine after oral administration . Isopilocarpine hydrochloride is known for its pharmacological properties, although it does not have significant effects on muscarinic receptors like pilocarpine .
Wissenschaftliche Forschungsanwendungen
Isopilocarpine hydrochloride has various applications in scientific research, including:
Wirkmechanismus
Target of Action
Isopilocarpine hydrochloride primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions .
Mode of Action
As a muscarinic acetylcholine agonist , isopilocarpine hydrochloride interacts with its targets by selectively stimulating these receptors . This interaction triggers a series of biochemical reactions that lead to its therapeutic effects .
Biochemical Pathways
The activation of muscarinic acetylcholine receptors by isopilocarpine hydrochloride affects several biochemical pathways. One key pathway involves the contraction of the ciliary muscle, which increases tension on the scleral spur and opens the trabecular meshwork spaces . This facilitates the outflow of aqueous humor, thereby reducing intraocular pressure .
Result of Action
The primary result of isopilocarpine hydrochloride’s action is the reduction of elevated intraocular pressure in patients with conditions such as open-angle glaucoma or ocular hypertension . This is achieved through its effect on the outflow of aqueous humor .
Action Environment
The action, efficacy, and stability of isopilocarpine hydrochloride can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s stability and its ability to isomerize to other compounds . .
Biochemische Analyse
Biochemical Properties
Isopilocarpine hydrochloride interacts with muscarinic receptors on the surface of cells and stimulates acetylcholine release from cholinergic neurons in the brain’s hippocampus formation . This leads to increased water permeability in the eye and increased salivation .
Cellular Effects
Isopilocarpine hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways . Specifically, it targets the muscarinic receptors and is approved for treatment of xerostomia .
Molecular Mechanism
The mechanism of action of Isopilocarpine hydrochloride involves binding interactions with biomolecules, specifically muscarinic receptors . It has been reported that Isopilocarpine hydrochloride often present in formulations of pilocarpine but has no appreciable effect on muscarinic receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopilocarpine hydrochloride have been observed to change over time. For instance, a study on pilocarpine, a closely related compound, showed that both groups experienced significant miosis in excess of 90 minutes .
Metabolic Pathways
Isopilocarpine hydrochloride is involved in metabolic pathways that are derived directly from the amino acid, L-histidine . In aqueous solutions, pilocarpine can hydrolyze to both pilocarpinic and isopilocarpinic acids. The latter, in acidic pH, can recyclize to isopilocarpine .
Transport and Distribution
It is known that pilocarpine, a closely related compound, is used in the management of intraocular pressure in glaucoma .
Subcellular Localization
It is known that pilocarpine, a closely related compound, is used in the management of intraocular pressure in glaucoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopilocarpine hydrochloride typically involves the stereoselective synthesis starting from l-histidine . The process includes diazotization of the amino group to yield a hydroxyl compound, which is then converted to a bromo derivative via a 4-nitrobenzenesulphonyl derivative, resulting in Walden inversion .
Industrial Production Methods: Industrial production of isopilocarpine hydrochloride involves the extraction of pilocarpine from Pilocarpus species, followed by its isomerization to isopilocarpine. This process can be facilitated by maintaining specific pH conditions and using appropriate solvents to ensure the stability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isopilocarpine hydrochloride undergoes several chemical reactions, including:
Epimerization: Conversion between pilocarpine and isopilocarpine in aqueous solutions.
Hydrolysis: Formation of pilocarpinic and isopilocarpinic acids.
Common Reagents and Conditions:
Major Products:
Epimerization: Results in the formation of isopilocarpine from pilocarpine.
Hydrolysis: Produces pilocarpinic and isopilocarpinic acids.
Vergleich Mit ähnlichen Verbindungen
Pilocarpine: A muscarinic acetylcholine agonist used to treat dry mouth and various ophthalmic conditions.
Pilocarpinic Acid: A hydrolysis product of pilocarpine.
Isopilocarpinic Acid: A hydrolysis product of isopilocarpine.
Uniqueness: Isopilocarpine hydrochloride is unique in its stereochemistry and its role as a degradation product of pilocarpine. Unlike pilocarpine, it does not significantly affect muscarinic receptors, making it less pharmacologically active .
Eigenschaften
IUPAC Name |
3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAICSBVACLLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28958-85-2 | |
| Record name | Epicar | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the preparation of isopilocarpine hydrochloride relate to the study of pilocarpine's effect on aqueous dynamics?
A1: While both abstracts mention isopilocarpine hydrochloride, they focus on different aspects. The first abstract describes a method for synthesizing crystalline pilocarpine methiodide and differentiates it from isopilocarpine methiodide. This study emphasizes the distinct chemical properties of these compounds.
Q2: The second abstract mentions using a "single-drop technique" to study the effects of pilocarpine and isopilocarpine. What is the significance of this technique in this context?
A2: The single-drop technique, as referenced in the second abstract [], is crucial for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
![[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B124800.png)






